molecular formula C4H2BrF2IN2 B6249364 1-(bromodifluoromethyl)-3-iodo-1H-pyrazole CAS No. 1418273-50-3

1-(bromodifluoromethyl)-3-iodo-1H-pyrazole

Cat. No.: B6249364
CAS No.: 1418273-50-3
M. Wt: 322.9
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Description

1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole is an organohalogen compound featuring both bromine and iodine atoms attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole can be synthesized through a multi-step process involving the introduction of bromodifluoromethyl and iodine groups onto a pyrazole ring. One common method involves the following steps:

    Formation of the Pyrazole Ring: Starting from hydrazine and a suitable 1,3-dicarbonyl compound, the pyrazole ring is formed through cyclization.

    Introduction of the Bromodifluoromethyl Group: The pyrazole is then treated with bromodifluoromethane in the presence of a base such as potassium carbonate to introduce the bromodifluoromethyl group.

    Iodination: Finally, the bromodifluoromethylated pyrazole is iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the hazardous reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromodifluoromethyl and iodine groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form difluoromethyl ketones or reduction to remove the halogen atoms.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted pyrazoles.
  • Coupling reactions produce biaryl or alkyne-substituted pyrazoles.
  • Oxidation and reduction reactions yield difluoromethyl ketones or dehalogenated pyrazoles.

Scientific Research Applications

1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Potentially useful in the design of new drugs due to its ability to interact with biological targets through its halogen atoms.

    Material Science: Can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(bromodifluoromethyl)-3-iodo-1H-pyrazole exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with enzymes or receptors through halogen bonding, hydrogen bonding, and hydrophobic interactions. The bromodifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in specific binding interactions with biological targets.

Comparison with Similar Compounds

  • 1-(Chlorodifluoromethyl)-3-iodo-1H-pyrazole
  • 1-(Bromodifluoromethyl)-3-chloro-1H-pyrazole
  • 1-(Bromodifluoromethyl)-3-bromo-1H-pyrazole

Uniqueness: 1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. The combination of these halogens can enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets in ways that similar compounds with only one type of halogen cannot.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique properties

Properties

CAS No.

1418273-50-3

Molecular Formula

C4H2BrF2IN2

Molecular Weight

322.9

Purity

95

Origin of Product

United States

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